molecular formula C26H32N6O2 B2888842 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-31-4

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2888842
CAS No.: 898428-31-4
M. Wt: 460.582
InChI Key: MBNMDNHXTASZFM-UHFFFAOYSA-N
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Description

“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” likely involves multiple steps, including:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the isopentylpiperazine, methyl, and naphthalen-1-ylmethyl groups through substitution reactions.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathways.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or naphthalen-1-ylmethyl groups.

    Reduction: Reduction reactions could target the purine core or the piperazine ring.

    Substitution: Various substitution reactions can occur, especially at the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if it exhibits biological activity, such as enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Binding to specific enzymes, receptors, or nucleic acids.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenine: A fundamental component of nucleotides in DNA and RNA.

Uniqueness

“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O2/c1-18(2)11-12-30-13-15-31(16-14-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)17-20-9-6-8-19-7-4-5-10-21(19)20/h4-10,18H,11-17H2,1-3H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMDNHXTASZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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